1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-9-11(10(2)14-17)7-13-8-12-5-6-16(3)15-12;/h5-6,9,13H,4,7-8H2,1-3H3;1H |
InChI Key |
COFMMFLUMUSERO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
The 1-ethyl-3-methylpyrazole scaffold is synthesized via cyclocondensation of ethyl hydrazine with acetylacetone. Under acidic conditions (e.g., acetic acid, 80°C), this reaction yields 1-ethyl-3-methyl-1H-pyrazol-4-yl methanol, which is subsequently oxidized to the aldehyde using manganese dioxide (MnO₂) in dichloromethane.
Key Reaction Conditions:
Preparation of (1-Methyl-1H-pyrazol-3-yl)methanamine
The 1-methylpyrazole amine derivative is synthesized via a two-step process:
- Cyclization: Hydrazine hydrate reacts with ethyl acetoacetate in ethanol to form 1-methyl-1H-pyrazol-3-ol.
- Amination: The hydroxyl group is replaced via Mitsunobu reaction using phthalimide and diethyl azodicarboxylate (DEAD), followed by deprotection with hydrazine hydrate.
Key Reaction Conditions:
- Mitsunobu Reagents: Phthalimide (1.2 equiv.), DEAD (1.1 equiv.), PPh₃ (1.1 equiv.)
- Solvent: Tetrahydrofuran (THF), 0°C → 25°C, 24 hours
- Deprotection: Hydrazine hydrate (2 equiv.), ethanol, reflux, 4 hours
- Yield: 65–72%
Coupling of Pyrazole Moieties
Reductive Amination Strategy
The aldehyde intermediate (1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) reacts with (1-methyl-1H-pyrazol-3-yl)methanamine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates C–N bond formation.
Reaction Protocol:
- Combine aldehyde (1.0 equiv.) and amine (1.2 equiv.) in methanol.
- Add NaBH₃CN (1.5 equiv.) at 0°C.
- Stir at 25°C for 24 hours.
- Quench with saturated NaHCO₃ and extract with ethyl acetate.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | 82% |
| Temperature | 25°C | Max yield |
| Reducing Agent | NaBH₃CN vs. NaBH₄ | +15% efficiency |
Yield: 80–85%
Buchwald-Hartwig Amination
For higher steric hindrance tolerance, palladium-catalyzed coupling is employed. Using Pd(OAc)₂ and Xantphos, the reaction proceeds under microwave irradiation.
Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.0 equiv.)
- Solvent: Toluene, 120°C, 2 hours
- Yield: 75–78%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Eluent System:
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.25 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH₃), 3.72 (q, J = 7.2 Hz, 2H, N–CH₂CH₃), 2.40 (s, 3H, CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₂H₁₈N₅: 240.1564; found: 240.1568.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, key steps (e.g., cyclocondensation) are adapted to continuous flow reactors:
| Step | Residence Time | Temperature | Yield |
|---|---|---|---|
| Cyclocondensation | 20 min | 100°C | 88% |
| Reductive Amination | 30 min | 50°C | 85% |
Green Chemistry Approaches
- Solvent Replacement: Ethanol replaces dichloromethane in oxidation steps, reducing environmental impact.
- Catalyst Recycling: Pd catalysts recovered via nanofiltration (85% recovery).
Challenges and Mitigation
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1-ethyl-5-methylpyrazole) are minimized using:
Byproduct Formation in Reductive Amination
Excessive imine formation is controlled by:
- Stoichiometric NaBH₃CN: 1.5 equiv. ensures complete reduction.
- pH Control: Maintain reaction at pH 6–7 using acetic acid.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.
Substitution: Substituted derivatives with various functional groups replacing the methylene bridge.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes that play critical roles in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole rings can enhance antimicrobial efficacy .
Neuroprotective Effects
Research into neuroprotective applications is ongoing, with findings suggesting that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis. This property indicates potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against agricultural pests. Studies show that it exhibits significant mortality rates against aphids and other pests at low concentrations, comparable to commercial insecticides like imidacloprid . This suggests its potential as a bio-based pesticide, contributing to integrated pest management strategies.
| Insect Species | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Aphis fabae | 85.7 | 12.5 |
Synthesis of Novel Polymers
The unique structure of this compound allows for its use as a monomer in polymer synthesis. Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their anticancer activities against various cancer cell lines. The results indicated that compounds with structural similarities to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound revealed significant reductions in pest populations compared to untreated controls. The trials demonstrated not only effectiveness but also a lower environmental impact compared to traditional chemical pesticides, supporting its use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between Compound A and its analogs:
Key Observations :
- Substituent Effects: The ethyl and methyl groups on the pyrazole rings (Compound A) likely enhance lipophilicity compared to analogs with smaller substituents (e.g., methyl only in ).
- Molecular Weight : Compound A (259.35 g/mol) is heavier than simpler analogs like (139.20 g/mol) but lighter than halogenated derivatives (e.g., , 287.76 g/mol).
Physicochemical Properties
- NMR Data : Analogs like Compound 41 () show distinct proton environments (e.g., δ 11.55 ppm for NH groups), which could guide characterization of Compound A .
- Purity : High-performance liquid chromatography (HPLC) purity exceeding 98% is achievable for similar compounds (), suggesting rigorous purification protocols are feasible .
Biological Activity
The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- CAS Number : 956440-75-8
- Molecular Formula : C10H15N5
- Molecular Weight : 205.26 g/mol
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on phosphoinositide 3-kinase gamma (PI3Kγ), which plays a critical role in cell signaling pathways related to cancer and inflammation. In vitro studies have shown promising results regarding its ability to inhibit this enzyme, suggesting potential applications in oncology and inflammatory diseases .
- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties. Preliminary studies suggest that the compound may scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Effects : Some derivatives of pyrazoles have demonstrated antibacterial and antifungal activities. The specific compound's structure suggests potential interactions with microbial enzymes or cellular structures, although detailed studies are required to elucidate these mechanisms .
Table 1: Summary of Biological Activities
Case Study 1: PI3Kγ Inhibition
In a study focused on the synthesis and evaluation of pyrazole derivatives, the compound was tested for its ability to inhibit PI3Kγ. Results indicated a dose-dependent inhibition, with IC50 values suggesting effective concentrations for therapeutic use. This inhibition is significant as PI3Kγ is a target for cancer therapy, particularly in tumors that exhibit high levels of this enzyme.
Case Study 2: Antioxidant Potential
A comparative analysis of various pyrazole derivatives included this compound, showing it possesses moderate antioxidant capabilities. The study utilized DPPH radical scavenging assays, revealing that while not the most potent antioxidant tested, it still contributes positively to oxidative stress mitigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
